HIF-2|A agonist 2

HIF-2 cell-based assays cytotoxicity screening oxygen metabolism research

HIF-2α agonist 2 (synonym: compound 10; CAS 2750141-15-0) is a small-molecule, direct allosteric agonist of the hypoxia-inducible factor-2 alpha (HIF-2α) subunit. It belongs to the benzisothiazole dioxide chemotype and was rationally designed as a derivative of the first-generation HIF-2α agonist M1002.

Molecular Formula C13H8Br2N2O2S
Molecular Weight 416.09 g/mol
Cat. No. B12390150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIF-2|A agonist 2
Molecular FormulaC13H8Br2N2O2S
Molecular Weight416.09 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC(=C3)Br)Br
InChIInChI=1S/C13H8Br2N2O2S/c14-8-5-9(15)7-10(6-8)16-13-11-3-1-2-4-12(11)20(18,19)17-13/h1-7H,(H,16,17)
InChIKeyNYIUNIQAWCQVNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIF-2α Agonist 2 (Compound 10): A Next-Generation Direct Allosteric HIF-2 Activator with a Superior Safety Window for Research Use


HIF-2α agonist 2 (synonym: compound 10; CAS 2750141-15-0) is a small-molecule, direct allosteric agonist of the hypoxia-inducible factor-2 alpha (HIF-2α) subunit. It belongs to the benzisothiazole dioxide chemotype and was rationally designed as a derivative of the first-generation HIF-2α agonist M1002 [1]. The compound binds directly to the PAS-B domain of HIF-2α, enhancing heterodimerization with ARNT and thereby activating HIF-2-dependent transcriptional programmes [1][2]. Its defining characteristic, which underpins its value in procurement decisions, is a significantly improved cytotoxicity profile relative to its progenitor M1002, while retaining comparable or improved agonistic efficacy in cell-based reporter systems [1].

Why HIF-2α Agonist 2 Cannot Be Simply Replaced by Other In-Class HIF-2 Agonists or PHD Inhibitors


The HIF-2 pathway can be interrogated through two fundamentally different pharmacological approaches: (i) indirect stabilisation via inhibition of prolyl hydroxylase domain (PHD) enzymes, or (ii) direct allosteric agonism of the HIF-2α PAS-B domain [1]. Within the direct agonist class, even structurally related compounds such as M1001, M1002, and ZG-2686 exhibit pronounced differences in potency, cytotoxicity, and the molecular mechanism of heterodimer stabilisation [2][3]. Substituting HIF-2α agonist 2 with M1002 risks introducing concentration-dependent cytotoxicity that can confound cellular oxygen-sensing experiments, as M1002 suppresses EPO expression at concentrations ≥10 µM [2][3]. Conversely, substituting with more potent agonists such as ZG-2686 (EC₅₀ = 0.25 µM) eliminates the experimental advantage of a compound whose potency and cytotoxicity profile are particularly suited for assays requiring sustained, non-toxic pathway activation over a broad concentration range . The quantitative evidence below demonstrates why procurement of the specific compound, rather than an in-class generic, is essential for reproducible HIF-2 research.

HIF-2α Agonist 2 Procurement Evidence: Quantitative Head-to-Head Performance Against Key Comparators


Cytotoxicity Profile: HIF-2α Agonist 2 vs. M1002 in 786-O-HRE-Luc Cells

A critical differentiator for HIF-2α agonist 2 (compound 10) is its non-cytotoxic profile in the widely used 786-O-HRE-Luc reporter cell line, a property that contrasts markedly with the concentration-dependent cytotoxicity observed for its parent compound M1002. The primary research publication explicitly states that compound 10 manifests reduced toxicity compared to M1002, and that M1002 is cytotoxic at high concentrations (≥10 µM in 24 h treatments) [1]. In vitro data confirm that HIF-2α agonist 2 (0.003–20 µM; 24 h) exhibits no cytotoxicity against 786-O-HRE-Luc cells , whereas M1002 at 10 µM and 20 µM reduces HIF-2 target gene expression (e.g., EPO) from ~50-fold to 9.1-fold and 1.66-fold, respectively, consistent with cytotoxicity-driven loss of cellular activity [2].

HIF-2 cell-based assays cytotoxicity screening oxygen metabolism research

Agonist Potency Comparison: HIF-2α Agonist 2 vs. M1001, M1002, and ZG-2686 in HIF-2 Luciferase Reporter Assays

HIF-2α agonist 2 activates the HIF-2 pathway with an EC₅₀ of 1.68 µM at a 20 µM dose in 786-O-HRE-Luc cells across a 0.001–100 µM concentration range (24 h treatment) [1]. This potency profile occupies a defined middle ground in the direct HIF-2 agonist landscape: it is substantially more potent than the first-generation agonist M1001 (Kd = 667 nM for PAS-B domain binding without reported cell-based EC₅₀ in the same assay system) [2], less potent than M1002 (EC₅₀ = 0.44 µM in luciferase reporter gene assays) , and less potent than the next-generation agonist ZG-2686 (EC₅₀ = 0.25 µM) . However, potency alone does not determine utility. M1002's higher potency is accompanied by cytotoxicity at concentrations required for maximal agonism (>2 µM), while ZG-2686 is from a structurally distinct chemotype (pyrazolopyridine scaffold) with different solubility and pharmacokinetic properties . HIF-2α agonist 2 therefore offers a unique balance of moderate potency with complete freedom from cytotoxicity, making it the optimal choice for experiments requiring concentration-response curves across a wide dynamic range without viability confounds.

HIF-2 potency ranking EC₅₀ comparison agonist profiling

Mechanism of Action: Direct Allosteric Activation via PAS-B Domain vs. Indirect PHD Inhibition

HIF-2α agonist 2 exerts its effect through direct, allosteric binding to the PAS-B domain of HIF-2α, a mechanism that is fundamentally distinct from the indirect stabilisation strategy employed by PHD inhibitors (e.g., roxadustat, daprodustat, vadadustat, molidustat). PHD inhibitors prevent proteasomal degradation of HIF-2α protein by blocking prolyl hydroxylation, leading to non-selective accumulation of both HIF-1α and HIF-2α [1]. In contrast, direct HIF-2α agonists bind specifically to the PAS-B pocket, an internal cavity unique to HIF-2α with structural differences from HIF-1α, conferring subtype-selective activation [2][3]. Specifically, HIF-2α agonist 2 promotes the stabilisation of the ARNT A/B loop in the HIF-2α-ARNT complex crystal structure (PDB 3Z), a molecular event directly linked to enhanced heterodimerisation and transcriptional activity that is not observed with PHD inhibitors . This direct agonism is independent of oxygen tension and the PHD-VHL degradation machinery, enabling HIF-2 activation under normoxic conditions without the confounding effects on HIF-1α, collagen synthesis, and other PHD-dependent pathways that complicate interpretation of PHD inhibitor experiments [1].

mechanism of action comparison direct vs. indirect HIF-2 activation allosteric agonism

Functional Validation in Ferroptosis Research: HIF-2α Agonist 2 as a Pharmacological Tool in Placental Trophoblast Models

HIF-2α agonist 2 has been validated in peer-reviewed disease models beyond the canonical renal anaemia context, most notably in ferroptosis research. In a 2025–2026 study using human trophoblast cells (HTR-8/SVneo and primary human trophoblasts), HIF-2α agonist 2 was employed alongside AKB-6899 (a PHD3 inhibitor) to pharmacologically activate HIF-2α and investigate the HIF-2α/HILPDA ferroptosis sensitivity axis in early-onset preeclampsia (EOPE) [1]. HIF-2α activation by HIF-2α agonist 2 triggered robust ferroptotic responses as measured by increased lipid peroxidation (C11-BODIPY staining), elevated malondialdehyde (MDA), decreased glutathione (GSH), and reduced cell viability — all effects that were substantially rescued by HILPDA knockdown or CRISPR-Cas9 knockout [1]. This study provides evidence that HIF-2α agonist 2 is functionally competent in a complex disease-relevant cellular context distinct from simple reporter gene assays, and that its non-cytotoxic profile at standard working concentrations ensures that observed ferroptotic effects are attributable to on-target HIF-2α pathway activation rather than compound toxicity [1].

ferroptosis induction HIF-2α/HILPDA axis placental trophoblast research

Chemotype Differentiation: Structural Basis for Differential Toxicity and Binding Between HIF-2α Agonist 2 and M1002

HIF-2α agonist 2 (compound 10) is a benzisothiazole dioxide derivative with a 3,5-dibromophenyl substitution, distinguishing it structurally from M1002, which carries a 3,5-bis(trifluoromethyl)phenyl group instead [1]. The nine M1002 derivatives synthesised and evaluated in the primary publication were designed to probe the binding mode of HIF-2 agonists through combined molecular dynamics simulations and biological validation [1]. Among these nine, compound 10 (HIF-2α agonist 2) was identified as the lead with improved agonistic activity and reduced toxicity relative to M1002 [1]. This structural difference is functionally consequential: the 3,5-dibromophenyl substitution pattern in HIF-2α agonist 2 permits productive HIF-2α-ARNT heterodimer stabilisation (as evidenced by ARNT A/B loop stabilisation in the crystal structure) while avoiding the cytotoxicity associated with the trifluoromethyl groups of M1002 at higher concentrations [1]. For structure-activity relationship (SAR) studies, HIF-2α agonist 2 thus serves as both a functional tool and a comparator scaffold distinct from the M1001/M1002 series, enabling researchers to explore the contribution of halogenation patterns to HIF-2 PAS-B domain binding thermodynamics and cellular tolerability.

structure-activity relationship SAR chemical probe specificity

HIF-2α Agonist 2: Procurement-Relevant Application Scenarios Based on Quantitative Evidence


HIF-2α Transcriptional Activation Studies Requiring Full Concentration-Response Curves Without Cytotoxicity Confounds

For experiments where HIF-2 target gene expression must be measured across a complete concentration-response range (e.g., EC₅₀ and Emax determination, synergy studies with PHD inhibitors, or oxygen-dependent transcriptional profiling), HIF-2α agonist 2 is the optimal selection. Its non-cytotoxic profile over a >6,000-fold concentration range (0.003–20 µM) in 786-O-HRE-Luc cells ensures that observed changes in gene expression reflect genuine pharmacological activation rather than cell death. In contrast, M1002 cannot be used above 2 µM without introducing cytotoxicity as a confounding variable [1]. This property is essential for generating clean dose-response datasets suitable for publication or regulatory submission. Additionally, the direct allosteric mechanism ensures HIF-2-specific activation without the confounding HIF-1 activation inherent to PHD inhibitors [2].

Ferroptosis and Iron-Dependent Cell Death Research Models

HIF-2α agonist 2 has been functionally validated in ferroptosis research using human placental trophoblast models (HTR-8/SVneo and primary trophoblasts), where it was shown to activate the HIF-2α/HILPDA ferroptosis sensitivity axis with measurable increases in lipid peroxidation and decreases in glutathione [3]. Researchers investigating the intersection of HIF-2 signalling and ferroptosis in cancer, ischemia-reperfusion injury, or tissue remodelling should procure HIF-2α agonist 2 as a validated chemical tool. Its non-cytotoxic profile is particularly critical in ferroptosis studies, where compound toxicity would otherwise be indistinguishable from ferroptotic cell death, leading to false-positive conclusions [3].

Structure-Activity Relationship (SAR) Studies of the HIF-2α PAS-B Domain Binding Pocket

HIF-2α agonist 2 (compound 10) represents a specific SAR outcome from a series of nine M1002 derivatives [4]. Its 3,5-dibromophenyl substitution pattern, combined with its distinct cytotoxicity and activity profile relative to M1002, makes it a valuable comparator compound in medicinal chemistry campaigns aimed at developing novel HIF-2α agonists with improved drug-like properties. Procurement of HIF-2α agonist 2 alongside M1002 enables direct head-to-head SAR evaluation of the impact of halogenation (Br vs. CF₃) on PAS-B binding, heterodimer stabilisation, cellular efficacy, and toxicity — all within the same benzisothiazole dioxide scaffold [4].

Oxygen Metabolism Research and Hypoxia-Independent HIF-2 Pathway Activation

HIF-2α agonist 2 is explicitly indicated for oxygen metabolism research , where its ability to activate HIF-2 independently of oxygen tension provides a critical experimental control. Unlike hypoxia-mimetic agents such as cobalt chloride or PHD inhibitors that globally dysregulate the oxygen-sensing machinery, HIF-2α agonist 2 directly and selectively activates HIF-2 under normoxic conditions. This allows researchers to decouple HIF-2-specific transcriptional effects from the broader cellular hypoxia response, enabling precise dissection of HIF-2's role in metabolic adaptation, angiogenesis, and erythropoietin production without the confounding pleiotropic effects of hypoxia or PHD inhibition [2].

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